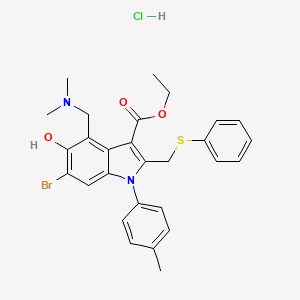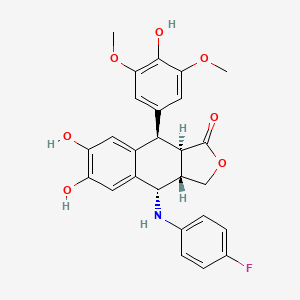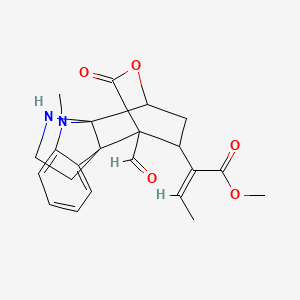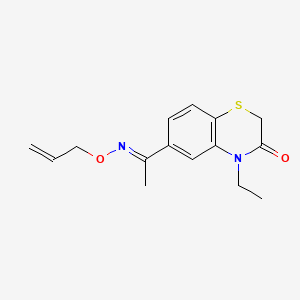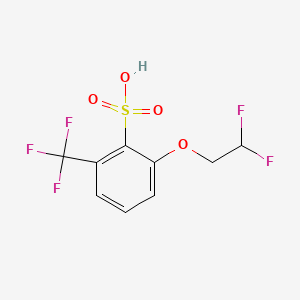
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is a chemical compound that features both difluoroethoxy and trifluoromethyl groups attached to a benzenesulfonic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- typically involves the introduction of difluoroethoxy and trifluoromethyl groups onto a benzenesulfonic acid scaffold. One common method involves the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts, such as difluoromethylating agents and trifluoromethylating agents, under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These processes often utilize metal-based catalysts and specialized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the sulfonic acid group or the aromatic ring can be targeted.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiols can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in the formation of ethers, amines, or thiols .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- has several scientific research applications:
Pharmaceuticals: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its ability to interact with biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coatings, with enhanced properties like chemical resistance and thermal stability
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The difluoroethoxy and trifluoromethyl groups can enhance the compound’s ability to penetrate biological membranes and interact with enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid, 2-(trifluoromethyl)-: Lacks the difluoroethoxy group, which may result in different chemical properties and applications.
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
Benzenesulfonic acid, 4-(trifluoromethyl)-: The trifluoromethyl group is positioned differently, which can influence the compound’s chemical behavior
Uniqueness
Benzenesulfonic acid, 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)- is unique due to the presence of both difluoroethoxy and trifluoromethyl groups on the benzenesulfonic acid scaffold. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
1041752-27-5 |
|---|---|
Molekularformel |
C9H7F5O4S |
Molekulargewicht |
306.21 g/mol |
IUPAC-Name |
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonic acid |
InChI |
InChI=1S/C9H7F5O4S/c10-7(11)4-18-6-3-1-2-5(9(12,13)14)8(6)19(15,16)17/h1-3,7H,4H2,(H,15,16,17) |
InChI-Schlüssel |
MGLIXTMHEDMOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OCC(F)F)S(=O)(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


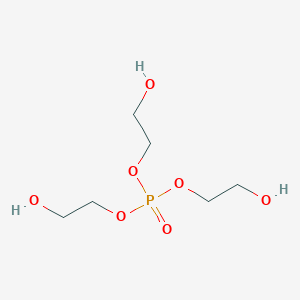



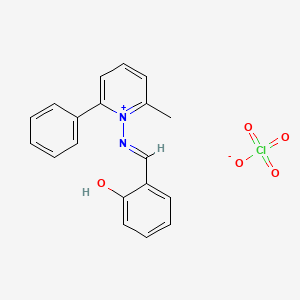
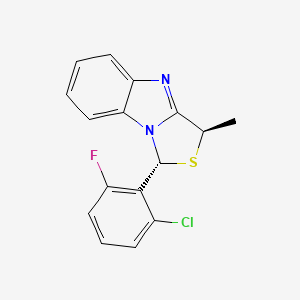
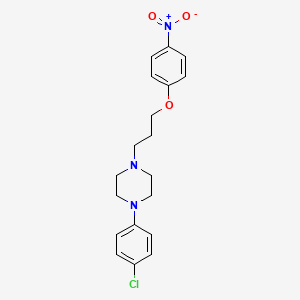
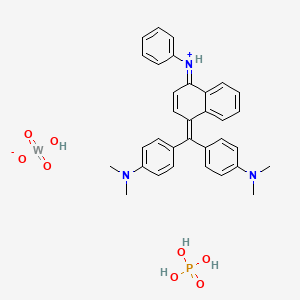
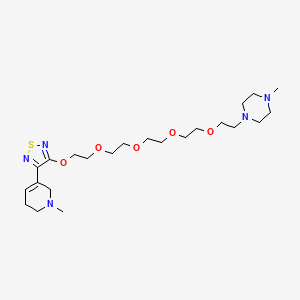
![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
